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Compound of Interest

Compound Name: 5,8-Dihydroxypsoralen

Cat. No.: B149889

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct spectroscopic data for 5,8-Dihydroxypsoralen is not readily available in the
public domain. This guide provides a comprehensive overview of the spectroscopic
characterization techniques applicable to this molecule, utilizing data from structurally similar
and well-studied psoralen derivatives, namely Psoralen, 8-Methoxypsoralen (Xanthotoxin), and
5-Methoxypsoralen (Bergapten), as illustrative examples. The experimental protocols provided
are generalized for the analysis of furanocoumarins and may require optimization for 5,8-
Dihydroxypsoralen.

Introduction

5,8-Dihydroxypsoralen is a derivative of psoralen, a class of naturally occurring
furocoumarins. Psoralens are renowned for their photosensitizing properties, which are
harnessed in photochemotherapy (PUVA) to treat various skin disorders like psoriasis and
vitiligo. The therapeutic efficacy of these compounds is intrinsically linked to their molecular
structure and their interaction with biological macromolecules, particularly DNA. A thorough
spectroscopic characterization is therefore paramount for understanding its physicochemical
properties, purity, and biological activity. This guide outlines the key spectroscopic techniques
used for the elucidation of 5,8-Dihydroxypsoralen’s structure and function.

Spectroscopic Data of Representative Psoralens
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The following tables summarize key spectroscopic data for psoralen and its common methoxy
derivatives. These values provide an expected range for the spectroscopic features of 5,8-
Dihydroxypsoralen, though substitutions, particularly the hydroxyl groups at the 5 and 8
positions, will induce notable shifts.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule
and is crucial for determining the wavelengths of maximum absorption (Amax), which is
essential for photochemical studies.

Molar
Compound Solvent Amax (nm) Absorptivity (¢, Reference
M—'cm™?)
8-
Alcohol 249, 300 22387,11482 [1]
Methoxypsoralen
8-
- 330 -
Methoxypsoralen
Psoralen
o UVA Range 315-400 5000-15,000
Derivatives

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique that can be used to study the excited state
properties of molecules and their interactions with their environment.

Excitation A Emission A

Compound Solvent Reference
(nm) (nm)

5- Heptane/Dichloro 2]

Methoxypsoralen  methane

Psoralen _

o Tris-EDTA buffer 345 400-500
Derivatives
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of
organic compounds.

1H NMR Data of Psoralen

Chemical Shift

Proton Multiplicity Solvent Reference
(3, ppm)

H-2' 7.67 d CDCls

H-3' 6.82 d CDCls

H-4 7.80 d CDCls

H-5 7.46 S CDCls

H-3 6.38 d CDCls

13C NMR Data of Psoralen
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Chemical Shift (5,

Carbon Solvent Reference
ppm)
C-2 160.9 DMSO-ds
C-3 112.9 DMSO-ds
C-4 144.3 DMSO-ds
C-4a 118.9 DMSO-ds
C-5 115.0 DMSO-ds
C-ba 124.6 DMSO-ds
C-7 148.2 DMSO-ds
C-8 99.8 DMSO-ds
C-8a 127.1 DMSO-ds
Cc-2' 146.8 DMSO-ds
C-3 106.6 DMSO-ds

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, confirming its identity and elemental composition.

lonization Key Fragment

Compound [M+H]* (m/z) Reference
Method lons (m/z)
159 ([M+H-
Psoralen ESI 187.0377 COJ*), 131 [3][4]

([M+H-2CO]*)

8-

El - - [5]
Methoxypsoralen

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of
furanocoumarins. These should be adapted and optimized for the specific analysis of 5,8-
Dihydroxypsoralen.

UV-Visible Spectroscopy

Objective: To determine the UV-Vis absorption spectrum and molar absorptivity of the
compound.

Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:

» Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is
transparent in the wavelength range of interest (typically 200-400 nm for psoralens).
Methanol or ethanol are common choices.

o Sample Preparation: Prepare a stock solution of the compound of known concentration (e.g.,
1 mg/mL) in the chosen solvent. From the stock solution, prepare a series of dilutions to find
a concentration that gives an absorbance reading between 0.2 and 0.8 at the Amax.

o Measurement: Record the absorption spectrum of the sample solution from 200 to 400 nm,
using the pure solvent as a blank.

o Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax). Calculate the
molar absorptivity (€) using the Beer-Lambert law: A = ecl, where A is the absorbance, c is
the molar concentration, and | is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Obijective: To determine the fluorescence excitation and emission spectra of the compound.
Instrumentation: A spectrofluorometer.
Procedure:

o Sample Preparation: Prepare a dilute solution of the compound in a suitable fluorescence-
grade solvent. The concentration should be low enough to avoid inner-filter effects (typically
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in the micromolar range).

o Excitation Spectrum: Set the emission monochromator to the wavelength of maximum
emission (if known, otherwise scan to find it) and scan the excitation monochromator over a
range of wavelengths to determine the optimal excitation wavelength.

o Emission Spectrum: Set the excitation monochromator to the determined optimal excitation
wavelength and scan the emission monochromator to record the fluorescence emission
spectrum.

o Data Analysis: Report the excitation and emission maxima. The fluorescence quantum yield
can be determined relative to a known standard if required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain detailed structural information of the compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de). The choice of solvent depends on the
solubility of the compound.[6]

* 1H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum.

e 13C NMR Spectroscopy: Acquire a proton-decoupled carbon-13 NMR spectrum. DEPT
(Distortionless Enhancement by Polarization Transfer) experiments can be performed to
differentiate between CH, CHz, and CHs groups.

e 2D NMR Spectroscopy (Optional but Recommended): Perform 2D NMR experiments such
as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC/HMBC
(Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to
determine proton-carbon correlations.

o Data Analysis: Process the spectra (Fourier transformation, phase correction, and baseline
correction). Assign the chemical shifts of all protons and carbons based on their multiplicity,
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integration (for *H), and correlation patterns in 2D spectra.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, often coupled with a chromatography system (e.g., LC-
MS or GC-MS).

Procedure:

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.
For LC-MS, the sample is first separated on an HPLC column.

« lonization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is
common for polar molecules like psoralens and is a soft ionization technique that often
preserves the molecular ion.

e Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular
weight.

e Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform MS/MS on
the molecular ion peak. This involves isolating the parent ion, fragmenting it, and analyzing
the resulting daughter ions.

» Data Analysis: Determine the exact mass and elemental composition from the high-
resolution mass spectrum. Propose a fragmentation pathway based on the MS/MS data to
confirm the structure.

Signaling Pathways and Experimental Workflows

Psoralens exert their biological effects primarily through their interaction with DNA upon
photoactivation. The general mechanism is a two-step process involving intercalation and
photocycloaddition.
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Caption: Mechanism of action of psoralens in photochemotherapy (PUVA).

This pathway illustrates that psoralens, upon administration, intercalate between the base pairs
of DNA.[7] Subsequent exposure to UVA light leads to the formation of covalent monoadducts
and interstrand cross-links with pyrimidine bases, primarily thymine.[8][9][10][11][12] This DNA
damage inhibits replication and transcription, ultimately leading to cell cycle arrest and
apoptosis, which is the basis for their therapeutic effect in hyperproliferative skin diseases.[8][9]
[10][11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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